molecular formula C21H24FN3O4S B2511967 N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide CAS No. 896266-36-7

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide

Cat. No.: B2511967
CAS No.: 896266-36-7
M. Wt: 433.5
InChI Key: OEVIOSFBBSWQDT-UHFFFAOYSA-N
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Description

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[2-(4-fluorophenyl)ethyl]ethanediamide is a complex organic compound that features a pyrrolidine ring, a benzenesulfonyl group, and a fluorophenyl group

Mechanism of Action

In terms of pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its size, polarity, and the presence of specific functional groups. For example, the pyrrolidine ring could potentially influence the compound’s absorption and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[2-(4-fluorophenyl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized through cyclization reactions involving acyclic precursors or functionalization of preformed pyrrolidine rings . The benzenesulfonyl group is introduced via sulfonylation reactions, while the fluorophenyl group is incorporated through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[2-(4-fluorophenyl)ethyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted pyrrolidine derivatives, sulfonamides, and fluorophenyl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[2-(4-fluorophenyl)ethyl]ethanediamide is unique due to its combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N'-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N-[2-(4-fluorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4S/c22-17-10-8-16(9-11-17)12-13-23-20(26)21(27)24-15-18-5-4-14-25(18)30(28,29)19-6-2-1-3-7-19/h1-3,6-11,18H,4-5,12-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVIOSFBBSWQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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